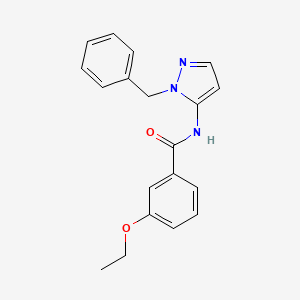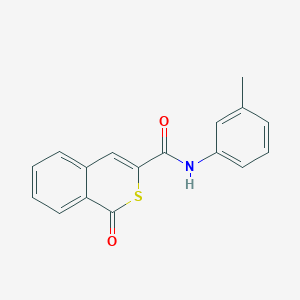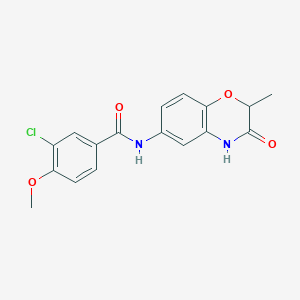![molecular formula C23H19ClN2O3S B11331731 7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11331731.png)
7-chloro-9-methoxy-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine core, a thiazole ring, and various substituents such as chlorine, methoxy, and carboxamide groups
Métodos De Preparación
The synthesis of 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents
-
Synthesis of Benzoxepine Core: : The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an aldehyde. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Introduction of Thiazole Ring: : The thiazole ring can be introduced through a condensation reaction between a thioamide and a halogenated ketone. This reaction is usually performed in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the thiazole ring.
-
Substitution Reactions: : The introduction of substituents, such as chlorine and methoxy groups, can be achieved through electrophilic aromatic substitution reactions. These reactions typically involve the use of reagents such as chlorine gas or methanol, along with a suitable catalyst, such as aluminum chloride.
-
Formation of Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative, such as an acid chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Análisis De Reacciones Químicas
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carboxamide group, converting it into an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for this purpose.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzoxepine core and the thiazole ring. Common reagents used in these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Aplicaciones Científicas De Investigación
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : The compound is explored for its potential use as a pharmaceutical agent. Its unique structure and potential biological activities make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
-
Industry: : The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
-
Molecular Targets: : The compound may interact with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. It may also inhibit specific enzymes, such as kinases or proteases, affecting various cellular processes.
-
Pathways Involved: : The compound’s interaction with molecular targets can lead to the activation or inhibition of specific signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway. These pathways play crucial roles in regulating cell growth, differentiation, and survival.
Comparación Con Compuestos Similares
7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness.
-
Similar Compounds: : Similar compounds include other benzoxepine derivatives, such as 7-chloro-9-methoxy-1-benzoxepine-4-carboxamide and 7-chloro-9-methoxy-1-benzoxepine-4-thiazole. These compounds share structural similarities but may differ in their substituents and overall chemical properties.
-
Uniqueness: : The unique combination of the benzoxepine core, thiazole ring, and specific substituents in 7-CHLORO-9-METHOXY-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE contributes to its distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, leading to its diverse biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H19ClN2O3S |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
7-chloro-9-methoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C23H19ClN2O3S/c1-14-4-3-5-15(8-14)9-19-13-25-23(30-19)26-22(27)16-6-7-29-21-17(10-16)11-18(24)12-20(21)28-2/h3-8,10-13H,9H2,1-2H3,(H,25,26,27) |
Clave InChI |
JCUUJNDGLNVIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331671.png)

![{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11331686.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B11331691.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11331694.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11331700.png)
![2-methyl-4-(2-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-oxoethyl)-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331710.png)
![2-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11331724.png)
![3-butoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11331735.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-6H,7H,8 H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B11331742.png)
![1-({1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11331745.png)
